molecular formula C14H18N4O B14443407 1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea CAS No. 73953-72-7

1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea

Cat. No.: B14443407
CAS No.: 73953-72-7
M. Wt: 258.32 g/mol
InChI Key: HOBAYTHSJZLYOL-UHFFFAOYSA-N
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Description

1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea is a synthetic organic compound that features a urea functional group It is characterized by the presence of a p-cyanophenyl group and a hexahydro-1H-azepin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea typically involves the reaction of p-cyanophenyl isocyanate with hexahydro-1H-azepin-1-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized urea derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic applications.

    Medicine: Research may focus on its potential as a drug candidate for treating specific diseases.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    1-(p-Cyanophenyl)-3-(piperidin-1-yl)urea: Similar structure with a piperidine ring instead of an azepine ring.

    1-(p-Cyanophenyl)-3-(morpholin-4-yl)urea: Contains a morpholine ring instead of an azepine ring.

Uniqueness

1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

73953-72-7

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

1-(azepan-1-yl)-3-(4-cyanophenyl)urea

InChI

InChI=1S/C14H18N4O/c15-11-12-5-7-13(8-6-12)16-14(19)17-18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2,(H2,16,17,19)

InChI Key

HOBAYTHSJZLYOL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)NC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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